molecular formula C12H13N3O B8736895 1,3-dimethyl-N-phenylpyrazole-4-carboxamide CAS No. 64429-34-1

1,3-dimethyl-N-phenylpyrazole-4-carboxamide

Cat. No.: B8736895
CAS No.: 64429-34-1
M. Wt: 215.25 g/mol
InChI Key: WZBRFGKKALNVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-N-phenylpyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-phenylpyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid as a starting material, which is then reacted with phenyl isocyanate under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are commonly used to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-phenylpyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,3-dimethyl-N-phenylpyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide: This compound has a similar structure but with a chlorine atom at the 5-position.

    3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the N-phenyl group.

Uniqueness

1,3-dimethyl-N-phenylpyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

64429-34-1

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1,3-dimethyl-N-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C12H13N3O/c1-9-11(8-15(2)14-9)12(16)13-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)

InChI Key

WZBRFGKKALNVLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-chloro-1,3-dimethyl-N-phenyl-4-pyrazolecarboxamide (2.7 g) was dissolved in ethanol (100 ml) and anhydrous sodium acetate (2 g) added. The mixture was hydrogenated at room temperature and 2 atmospheres pressure using palladium on carbon catalyst. On completion of the reaction, the catalyst was removed by filtration through celite and the filtrate evaporated in vacuo. Water (50 ml) was added and the product extracted with chloroform (3 × 25 ml). The combined extracts were washed with water, dried and evaporated. The product was crystallised from ethanol and 1,3-dimethyl-N-phenyl-4-pyrazolecarboxamide (2 g, 96%) was obtained as colourless needles, m.p. 91-92° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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